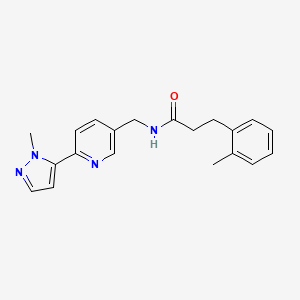![molecular formula C22H18BrFN6O2 B2901244 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941998-78-3](/img/structure/B2901244.png)
1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with potential applications in various scientific fields. It features a unique molecular structure that includes bromine, fluorine, and purine derivatives, making it a molecule of significant interest for medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves a multi-step process. Initially, the starting materials such as 4-bromobenzyl chloride and 4-fluoroaniline are subjected to a series of condensation and cyclization reactions. Common reagents in these steps include base catalysts like potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods: : In an industrial setting, scale-up synthesis of this compound is achieved through optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: : 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes a variety of chemical reactions. It is susceptible to nucleophilic substitution, oxidative coupling, and reduction reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include sodium hydride (NaH) for deprotonation, palladium catalysts for cross-coupling reactions, and hydrogen gas in the presence of a catalyst for reduction.
Major Products Formed: : The products of these reactions depend on the conditions and reagents used. For instance, nucleophilic substitution with an alkyl halide can introduce new substituents, while reduction can lead to the formation of dehalogenated products.
Scientific Research Applications
1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione finds applications in various research areas:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and for studying reaction mechanisms.
Biology: : Explored for its potential as a molecular probe in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is largely influenced by its molecular structure. The compound interacts with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the bromine and fluorine substituents. This binding can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
When compared with similar compounds, such as other purine derivatives, 1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione stands out due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding affinity.
Similar Compounds
1-benzyl-3-phenyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
1-(4-chlorobenzyl)-3-(4-methylphenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Hope this detailed article serves your needs! Any more info you're curious about?
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(14-5-9-16(24)10-6-14)26-30(21(29)25-19)11-13-3-7-15(23)8-4-13/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZUIVVOXVZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=C(C=C4)Br)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2901166.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate](/img/structure/B2901172.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2901173.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2901175.png)



![N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2901182.png)
![3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2901184.png)
